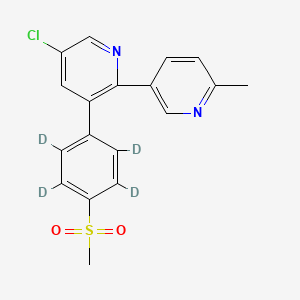

Roflumilast-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

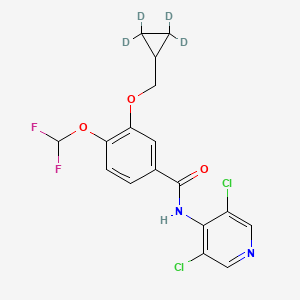

Roflumilast-d4 est une forme deutérée du roflumilast, qui est un inhibiteur sélectif de la phosphodiestérase-4. Ce composé est principalement utilisé comme standard interne pour la quantification du roflumilast dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Les atomes de deutérium dans le this compound fournissent un label isotopique stable, ce qui le rend utile dans les études pharmacocinétiques et métaboliques.

Applications De Recherche Scientifique

Roflumilast-d4 has several scientific research applications, including:

Pharmacokinetic Studies: Used as an internal standard in the quantification of roflumilast in biological samples to study its pharmacokinetics and metabolism.

Analytical Chemistry: Employed in GC-MS and LC-MS methods to ensure accurate quantification of roflumilast in various matrices.

Medical Research: Investigated for its potential protective effects in conditions like sepsis-induced acute kidney injury and chronic obstructive pulmonary disease.

Mécanisme D'action

- Accumulation of intracellular cAMP affects inflammatory and structural cells involved in chronic obstructive pulmonary disease (COPD) pathogenesis .

Target of Action

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

Roflumilast-d4 interacts with PDE4, which is expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

This compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in BV-2 cells . It also significantly reduced TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .

Molecular Mechanism

This compound and its active metabolite (roflumilast N-oxide) inhibit PDE4, leading to an accumulation of intracellular cyclic AMP .

Temporal Effects in Laboratory Settings

In a study defining the pharmacokinetic profile of Roflumilast delivered topically, it was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 .

Dosage Effects in Animal Models

In animal models of tuberculosis, this compound displayed bronchodilatory activity and dose-dependently attenuated allergen-induced bronchoconstriction . In a study of diabetic nephropathy in rats, this compound manifested a potential role as a renoprotective agent .

Metabolic Pathways

This compound is involved in the cAMP metabolic pathway, where it inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP . This increase in cAMP is thought to mediate the disease-modifying effects of this compound .

Transport and Distribution

Given its role as a PDE4 inhibitor, it is likely to be distributed wherever PDE4 is expressed, including immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le roflumilast-d4 est synthétisé à partir du 4-difluorométhoxy-3-hydroxybenzaldéhyde et du bromométhylcyclopropane par une série de réactions comprenant l'O-alkylation, l'oxydation et la N-acylation . Les étapes clés comprennent :

O-alkylation : Cette étape implique la réaction du 4-difluorométhoxy-3-hydroxybenzaldéhyde avec le bromométhylcyclopropane en présence d'une base telle que l'hydroxyde de sodium.

Oxydation : Le produit intermédiaire est ensuite oxydé pour former l'acide carboxylique correspondant.

N-acylation : Enfin, l'acide carboxylique est mis à réagir avec la 3,5-dichloropyridine-4-amine pour former le this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de l'hydroxyde de sodium comme base dans l'étape de N-acylation est préférée en raison de son avantage économique et de sa facilité de manipulation par rapport à d'autres bases comme l'hydrure de sodium ou le tert-butylate de potassium .

Analyse Des Réactions Chimiques

Types de réactions : Le roflumilast-d4 subit diverses réactions chimiques, notamment :

Oxydation : Conversion d'intermédiaires en acides carboxyliques.

Substitution : Réaction de N-acylation avec la 3,5-dichloropyridine-4-amine.

Réactifs et conditions courants :

Bases : Hydroxyde de sodium, hydrure de sodium, tert-butylate de potassium.

Solvants : N,N-diméthylformamide (DMF), éthanol, acétone.

Produits principaux : Le produit principal formé à partir de ces réactions est le this compound lui-même, qui est utilisé comme standard interne dans les méthodes analytiques .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Études pharmacocinétiques : Utilisé comme standard interne dans la quantification du roflumilast dans les échantillons biologiques pour étudier sa pharmacocinétique et son métabolisme.

Chimie analytique : Employé dans les méthodes GC-MS et LC-MS pour garantir une quantification précise du roflumilast dans diverses matrices.

Recherche médicale : Enquête sur ses effets protecteurs potentiels dans des conditions telles que l'insuffisance rénale aiguë induite par une septicémie et la maladie pulmonaire obstructive chronique.

5. Mécanisme d'action

Le this compound, comme le roflumilast, inhibe la phosphodiestérase-4, une enzyme responsable de la dégradation de l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, le this compound augmente les niveaux intracellulaires d'AMPc, conduisant à des effets anti-inflammatoires. Ce mécanisme implique la suppression de médiateurs pro-inflammatoires tels que le facteur de nécrose tumorale-alpha et les interleukines .

Composés similaires :

Roflumilast : La forme non deutérée, utilisée pour le traitement de la maladie pulmonaire obstructive chronique et d'autres affections inflammatoires.

Roflumilast N-oxyde : Le métabolite actif du roflumilast, qui inhibe également la phosphodiestérase-4.

Unicité : Le this compound est unique en raison de son marquage au deutérium, qui lui confère une stabilité et permet une quantification précise dans les méthodes analytiques. Ce qui le rend particulièrement précieux dans les études pharmacocinétiques et métaboliques où une mesure précise du roflumilast est cruciale .

Comparaison Avec Des Composés Similaires

Roflumilast: The non-deuterated form, used for the treatment of chronic obstructive pulmonary disease and other inflammatory conditions.

Roflumilast N-oxide: The active metabolite of roflumilast, which also inhibits phosphodiesterase-4.

Uniqueness: Roflumilast-d4 is unique due to its deuterium labeling, which provides stability and allows for precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of roflumilast is crucial .

Propriétés

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBXUUTURYVHR-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

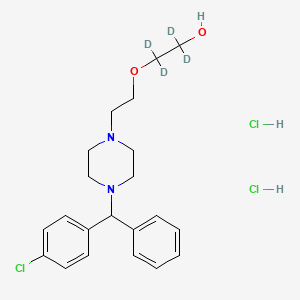

![Erythromycin-[13C,d3]](/img/structure/B602456.png)